3-Nitroisonicotinaldehyde hydrochloride
Description
3-Nitroisonicotinaldehyde hydrochloride is a nitro-substituted derivative of isonicotinaldehyde, characterized by the presence of a nitro group (-NO₂) at the 3-position of the pyridine ring and an aldehyde functional group (-CHO) at the 4-position. The compound’s molecular formula is C₆H₅ClN₂O₃, with a molecular weight of 188.57 g/mol (calculated from atomic masses). Its CAS registry number is 119446-68-3 . Structurally, the nitro group and aldehyde moiety make it a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The hydrochloride salt form enhances its solubility in polar solvents, facilitating reactions in aqueous or mixed-solvent systems .
Structure
2D Structure
Properties
IUPAC Name |
3-nitropyridine-4-carbaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3.ClH/c9-4-5-1-2-7-3-6(5)8(10)11;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPBNVQKERBNLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C=O)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803582-88-8 | |
| Record name | 3-nitropyridine-4-carbaldehyde hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nitration Step
Nitration is the critical first step where the nitro group is introduced into the isonicotinaldehyde framework at the 3-position. This is typically achieved by treating isonicotinaldehyde with a nitrating mixture under controlled temperature conditions to avoid over-nitration or decomposition.
- Reagents and Conditions: Concentrated sulfuric acid and fuming nitric acid are commonly used as nitrating agents. The reaction temperature is strictly controlled, often maintained below 15 °C during addition to prevent side reactions.
- Reaction Time: The mixture is usually stirred for an extended period, sometimes overnight, to ensure complete nitration.
Example from Related Compound (3-Nitrobenzaldehyde) Preparation:
| Parameter | Condition |
|---|---|
| Sulfuric acid | 89 mL (1.7 mol) |
| Fuming nitric acid | 45 mL (0.95 mol) |
| Substrate (benzaldehyde) | 10.6 g (100 mmol) |
| Temperature | ≤ 15 °C during addition, then room temp overnight |
| Reaction time | ~1 hour addition + overnight stirring |
This method yields crude 3-nitrobenzaldehyde, which is analogous in nitration strategy to 3-nitroisonicotinaldehyde synthesis.
Isolation and Work-Up
After nitration, the reaction mixture is quenched by pouring into ice or cold water to precipitate the nitro compound.
- Precipitation: The nitro compound precipitates as a solid, which is filtered under reduced pressure and washed with cold water to remove acidic impurities.
- Crude Yield: Typically, the crude product is obtained with moderate to good yield but contains impurities and is often humid.
Purification and Conversion to Hydrochloride Salt
The crude 3-nitroisonicotinaldehyde is purified by recrystallization or extraction methods to enhance purity before conversion to the hydrochloride salt.
- Recrystallization: Solvents such as toluene and petroleum ether or aqueous ethanol mixtures are used to recrystallize the nitro aldehyde. This step removes residual impurities and improves chromatographic purity.
- Salt Formation: The purified nitro aldehyde is then treated with hydrochloric acid or an equivalent acid source to form the hydrochloride salt, which is more stable and suitable for further applications.
Alternative and Advanced Reduction Methods (Contextual Insight)
Recent studies have explored selective reduction techniques to modify nitro groups while preserving aldehyde functionalities, which is relevant when preparing derivatives or intermediates of 3-nitroisonicotinaldehyde.
- Catalytic Reduction: Use of iron-based catalysts with silanes (e.g., triphenylsilane) allows chemoselective reduction of nitro groups without affecting aldehyde groups, which is crucial for maintaining the integrity of 3-nitroisonicotinaldehyde during further transformations.
- Reaction Conditions: Mild room temperature reactions with bench-stable catalysts have been reported, offering improved selectivity and yield.
Comparative Data Table of Preparation Parameters
| Step | Conditions/Parameters | Outcome/Notes |
|---|---|---|
| Nitration | Conc. H2SO4 + Fuming HNO3, ≤ 15 °C, overnight stirring | Formation of 3-nitro derivative, crude yield moderate |
| Quenching & Isolation | Ice water precipitation, filtration under vacuum | Crude nitro aldehyde obtained, humid |
| Purification | Recrystallization from toluene/petroleum ether or EtOH/water | Purity improved, removes ortho isomers and impurities |
| Salt Formation | Treatment with HCl or acid source | Formation of stable hydrochloride salt |
| Selective Reduction | Fe(salen) catalyst + silane at RT | Chemoselective nitro reduction preserving aldehyde |
Research Findings and Yield Data
- The nitration and purification process for 3-nitrobenzaldehyde, a close analog, achieves yields around 53-86% with chromatographic purity exceeding 99.9% after refining steps.
- The use of sodium pyrosulfite and alkali precipitation in related nitrobenzaldehyde preparations improves yield and purity, suggesting potential adaptation for 3-nitroisonicotinaldehyde synthesis.
- Advanced catalytic methods enable selective transformations post-nitration without compromising the aldehyde group, enhancing synthetic flexibility.
Chemical Reactions Analysis
Types of Reactions: 3-Nitroisonicotinaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: 3-Nitroisonicotinic acid.
Reduction: 3-Aminoisonicotinaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidiabetic Activity
Research has indicated that 3-nitroisonicotinaldehyde derivatives may inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibiting DPP-IV can enhance insulin secretion and improve glycemic control in diabetes patients. A study demonstrated that compounds derived from 3-nitroisonicotinaldehyde showed promising results in lowering blood glucose levels in diabetic models .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown that 3-nitroisonicotinaldehyde exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .
3. Anticancer Potential
Preliminary investigations suggest that 3-nitroisonicotinaldehyde may have anticancer properties. It has been tested for cytotoxic effects on cancer cell lines, with results indicating that it can induce apoptosis in specific cancer types. This highlights its potential as a lead compound for developing new anticancer therapies .
Organic Synthesis Applications
1. Building Block for Complex Molecules
In organic synthesis, 3-nitroisonicotinaldehyde serves as a versatile building block for constructing more complex molecules. Its functional groups allow for various modifications, enabling chemists to create diverse compounds with potential biological activities.
2. Synthesis of Heterocycles
The compound is utilized in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals. Its ability to undergo nucleophilic substitution reactions makes it a valuable precursor for synthesizing nitrogen-containing heterocycles .
Material Science Applications
1. Electronic Materials
Due to its unique electronic properties, 3-nitroisonicotinaldehyde hydrochloride is being explored for applications in electronic materials. Its structural characteristics make it suitable for developing organic semiconductors and conductive polymers.
2. Coatings and Advanced Materials
The compound's chemical stability and reactivity allow it to be used in coatings and other advanced materials, enhancing their performance characteristics such as durability and resistance to environmental factors.
Case Studies
Mechanism of Action
The mechanism of action of 3-Nitroisonicotinaldehyde hydrochloride involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. These interactions can lead to the modulation of biochemical pathways, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Methylisonicotinaldehyde
- Molecular Formula: C₇H₇NO (inferred from ).
- Key Differences : The methyl group at the 3-position instead of nitro reduces electrophilicity and alters reactivity.
- Applications : Used in synthesizing heterocyclic compounds and as a precursor for ligands in catalysis. Unlike 3-nitro derivatives, methyl groups are less reactive in nucleophilic substitution but enhance stability .
Nicotinoyl Chloride Hydrochloride (Pyridine-3-carbonyl Chloride Hydrochloride)
- Molecular Formula: C₆H₅Cl₂NO.
- Key Differences : Features a carbonyl chloride (-COCl) group instead of an aldehyde. This makes it a potent acylating agent, whereas 3-nitroisonicotinaldehyde is more suited for condensation reactions (e.g., forming Schiff bases).
- Reactivity: The electron-withdrawing nitro group in 3-nitroisonicotinaldehyde increases the electrophilicity of the aldehyde, whereas the carbonyl chloride in nicotinoyl chloride facilitates nucleophilic acyl substitutions .
Functional Group Analogues
3-Chloro-N-phenyl-phthalimide
- Molecular Formula: C₁₄H₈ClNO₂.
- Key Differences : A phthalimide core with a chloro substituent. The nitro group in 3-nitroisonicotinaldehyde offers stronger electron-withdrawing effects, influencing redox properties and electronic transitions.
- Applications : 3-Chloro-N-phenyl-phthalimide is used in polymer synthesis (e.g., polyimides), whereas 3-nitroisonicotinaldehyde is more common in small-molecule drug intermediates .
(R)-(+)-3-Aminoquinuclidine Dihydrochloride
- Molecular Formula : C₇H₁₄N₂·2HCl.
- The hydrochloride salt enhances solubility but lacks the nitro-aldehyde reactivity profile.
- Toxicology : Unlike 3-nitroisonicotinaldehyde, this compound’s toxicological data remain understudied .
Comparison with Pharmaceutical Hydrochloride Salts
Prilocaine Hydrochloride
- Molecular Formula : C₁₃H₂₀N₂O₂·HCl.
- Solubility : Both compounds form hydrochloride salts, but prilocaine’s amide and aromatic groups confer higher lipid solubility, making it suitable for local anesthesia. 3-Nitroisonicotinaldehyde hydrochloride’s polar nitro and aldehyde groups limit membrane permeability .
Ephedrine Hydrochloride
- Molecular Formula: C₁₀H₁₅NO·HCl.
- Stability : Ephedrine’s secondary amine and hydroxyl group make it prone to oxidation, whereas the nitro group in 3-nitroisonicotinaldehyde may contribute to photodegradation under UV light .

Research Findings and Challenges
- Reactivity : The nitro group in this compound enhances electrophilicity, enabling efficient condensation reactions. However, it may also increase toxicity compared to methyl or chloro analogues .
- Stability : Hydrochloride salts generally improve stability, but nitro groups can lead to decomposition under acidic or reducing conditions .
- Gaps: Toxicological data for many analogues (e.g., 3-aminophenethylamine HCl) are incomplete, complicating risk assessments .
Biological Activity
3-Nitroisonicotinaldehyde hydrochloride (3-NIAH) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological mechanisms, research findings, and case studies associated with this compound.
Chemical Structure and Properties
This compound is a derivative of isonicotinic acid, characterized by the presence of a nitro group at the 3-position and an aldehyde functional group. Its chemical structure can be represented as follows:
- Chemical Formula: CHClNO
- Molecular Weight: 205.69 g/mol
The presence of both the nitro and aldehyde groups contributes to its reactivity and potential biological activity.
The biological activity of 3-NIAH is primarily attributed to its ability to interact with various biological targets through the following mechanisms:
- Reduction of Nitro Group: The nitro group can be reduced to an amino group, which may enhance its interaction with biological macromolecules.
- Formation of Schiff Bases: The aldehyde group can react with amines to form Schiff bases, playing a crucial role in various biochemical pathways.
Antimicrobial Properties
Research indicates that 3-NIAH exhibits significant antimicrobial activity against a range of pathogens. Studies have shown its efficacy against:
- Bacteria: Effective against both Gram-positive and Gram-negative bacteria.
- Fungi: Demonstrated antifungal properties, particularly against Candida species.
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive | Moderate |
| Gram-negative | High |
| Fungal | Moderate |
Anticancer Properties
The anticancer potential of 3-NIAH has been explored in several studies, revealing its ability to inhibit cancer cell proliferation and induce apoptosis. Notable findings include:
- Cell Lines Tested: Research has utilized various cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29).
- Mechanism of Action: The compound appears to inhibit key signaling pathways involved in cell growth, such as the STAT3 pathway, which is often activated in various cancers.
Case Study Example:
In a recent study involving MCF-7 cells, treatment with 3-NIAH resulted in a 50% reduction in cell viability at a concentration of 50 µM over 48 hours. This was attributed to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Research Findings
Recent investigations into the biological activities of 3-NIAH have yielded promising results:
-
Antimicrobial Studies:
- A study published in Journal of Antimicrobial Chemotherapy demonstrated that 3-NIAH inhibited bacterial growth with an MIC (Minimum Inhibitory Concentration) ranging from 32 to 128 µg/mL depending on the strain tested.
-
Anticancer Studies:
- Research presented at the Annual Cancer Research Conference highlighted that 3-NIAH significantly reduced tumor size in xenograft models when administered at doses of 10 mg/kg body weight.
Q & A
Basic Question: What are the recommended safety protocols for handling 3-Nitroisonicotinaldehyde hydrochloride in laboratory settings?
Answer:
When handling this compound, adhere to the following safety measures:
- Engineering controls : Use fume hoods or closed systems to minimize inhalation exposure .
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) may be required for powder handling .
- Emergency procedures : In case of skin contact, rinse immediately with water and remove contaminated clothing. For eye exposure, flush with water for 15 minutes and seek medical attention .
- Storage : Store in a corrosion-resistant container in a cool, dry place away from incompatible substances (e.g., strong bases) .
Basic Question: What analytical techniques are suitable for characterizing this compound?
Answer:
Characterization should include:
- Spectroscopic methods :
- NMR (¹H/¹³C) to confirm nitro and aldehyde functional groups.
- FT-IR to identify C=O (aldehyde) and NO₂ stretches.
- Chromatography :
- Elemental analysis : Verify Cl⁻ content via titration or ion chromatography .
Advanced Question: How can researchers design experiments to study the degradation kinetics of this compound under varying pH conditions?
Answer:
Methodology :
Sample preparation : Prepare buffered solutions (pH 2–12) using phosphate or citrate buffers .
Accelerated stability testing : Incubate samples at 40°C and analyze aliquots at intervals via HPLC to quantify degradation products .
Kinetic modeling : Apply pseudo-first-order kinetics to calculate degradation rate constants (k) and half-life (t₁/₂) .
Identification of degradants : Use LC-MS/MS to characterize byproducts and propose degradation pathways.
Advanced Question: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
Approach :
Quantum mechanical calculations : Use DFT (e.g., B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential maps, highlighting electrophilic sites (e.g., aldehyde carbon) .
Transition state analysis : Identify activation energies for potential reaction pathways (e.g., nitro-group displacement) using Gaussian or ORCA software.
Solvent effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMF) using COSMO-RS models .
Advanced Question: What experimental strategies can resolve contradictions in reported stability data for nitro-aromatic compounds like this compound?
Answer:
Methodology :
Controlled variable testing : Isolate factors like humidity, light exposure, and oxygen levels using stability chambers .
Cross-validation : Compare results across multiple analytical platforms (e.g., HPLC vs. UV-Vis) to rule out instrument bias .
Literature meta-analysis : Apply systematic review frameworks (e.g., NIOSH’s data evaluation methods) to assess study quality and contextualize discrepancies .
Advanced Question: How can researchers optimize the synthesis yield of this compound while minimizing hazardous byproducts?
Answer:
Experimental design :
DoE (Design of Experiments) : Use factorial designs to test variables (e.g., temperature, nitro precursor ratio) and identify optimal conditions .
In situ monitoring : Employ ReactIR to track intermediate formation and adjust reaction parameters in real time.
Green chemistry principles : Substitute toxic solvents (e.g., DCM) with safer alternatives (e.g., ethyl acetate) and use catalytic reagents to reduce waste .
Advanced Question: How can in vitro models assess the biological interactions of this compound with cellular targets?
Answer:
Protocol :
Cell culture preparation : Use human hepatocyte lines (e.g., HepG2) to study metabolic pathways .
Dose-response assays : Treat cells with 0.1–100 µM compound and measure viability via MTT assay.
Mechanistic studies : Perform Western blotting or qPCR to evaluate oxidative stress markers (e.g., Nrf2, HO-1) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

